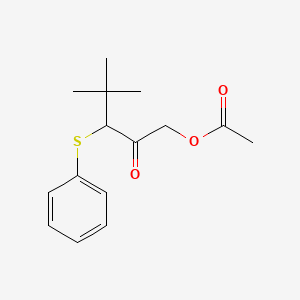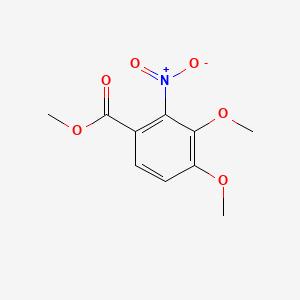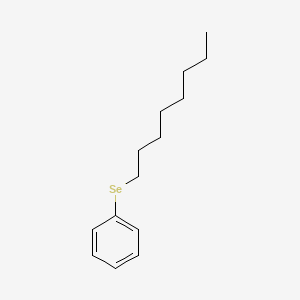
1,1'-Binaphthalene, 2,2',7,7'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with four methyl groups attached at the 2, 2’, 7, and 7’ positions. The molecular formula of this compound is C24H22, and it is known for its unique structural and chemical properties .
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 2,2’,7,7’-tetramethyl-1,1’-binaphthalene is synthesized using 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane and 1-bromo-2-methylnaphthalene as starting materials . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where electrophiles attack the aromatic rings, leading to the formation of substituted products.
For example, oxidation of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- with potassium permanganate can yield corresponding quinones, while reduction with lithium aluminum hydride can produce dihydro derivatives. Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis, where its unique structure allows for the selective formation of enantiomers in catalytic reactions . In biology and medicine, derivatives of this compound have been explored for their potential as pharmaceutical agents, particularly in the development of chiral drugs.
In the industrial sector, 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure. Its ability to undergo various chemical modifications makes it a valuable building block for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is primarily related to its ability to act as a chiral ligand in catalytic reactions. The compound’s rigid and planar structure allows it to coordinate with metal centers, facilitating the formation of chiral complexes. These complexes can then catalyze enantioselective reactions, leading to the selective formation of one enantiomer over the other .
The molecular targets and pathways involved in these reactions depend on the specific catalytic system and the nature of the substrates used
Comparison with Similar Compounds
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- can be compared with other similar compounds, such as 1,1’-Binaphthalene, 2,2’-dimethyl- and 1,1’-Binaphthyl. These compounds share a similar binaphthalene core structure but differ in the number and position of substituents on the naphthalene rings .
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound has two methyl groups at the 2 and 2’ positions, making it less sterically hindered compared to 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl-.
1,1’-Binaphthyl: This compound lacks any substituents on the naphthalene rings, making it the simplest member of the binaphthalene family.
The uniqueness of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66778-18-5 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2,7-dimethylnaphthalen-1-yl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C24H22/c1-15-5-9-19-11-7-17(3)23(21(19)13-15)24-18(4)8-12-20-10-6-16(2)14-22(20)24/h5-14H,1-4H3 |
InChI Key |
DIJIQKSWLIQSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


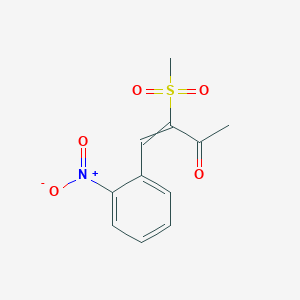
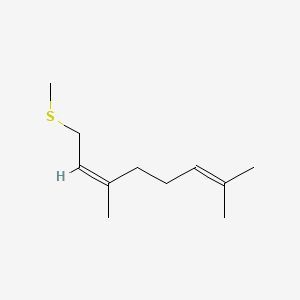
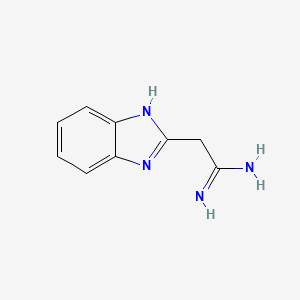
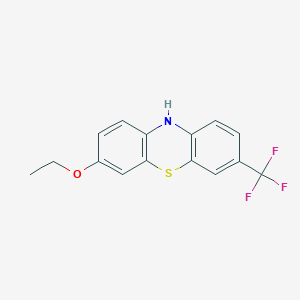
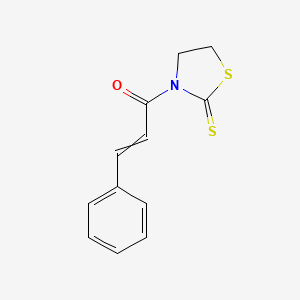
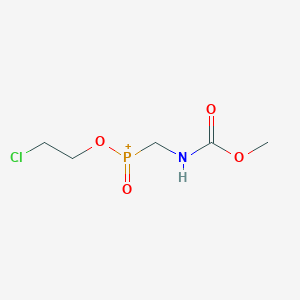

![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)

![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
